molecular formula C23H15N3O3 B5521334 2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one

2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one

Cat. No.: B5521334
M. Wt: 381.4 g/mol
InChI Key: ASLBRCPKQWLVCV-ZMOGYAJESA-N
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Description

2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring fused with a benzochromenone structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one typically involves multi-step organic reactions

    Preparation of Benzochromenone Core: The benzochromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Pyrazole Ring: The pyrazole ring is introduced through the reaction of hydrazine derivatives with suitable diketones or aldehydes.

    Introduction of Hydroxyimino Group: The hydroxyimino group is introduced via the reaction of the pyrazole derivative with hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. Green chemistry principles, such as the use of non-toxic solvents and catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzochromenone and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structure may find applications in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and its derivatives share structural similarities with the benzochromenone core.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone have similar pyrazole rings.

Uniqueness

2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one is unique due to the combination of the benzochromenone and pyrazole rings with the hydroxyimino functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[(E)-hydroxyiminomethyl]-1-phenylpyrazol-3-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c27-23-20(12-19-18-9-5-4-6-15(18)10-11-21(19)29-23)22-16(13-24-28)14-26(25-22)17-7-2-1-3-8-17/h1-14,28H/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLBRCPKQWLVCV-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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